molecular formula C15H25ClN2O3 B7930637 [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7930637
M. Wt: 316.82 g/mol
InChI Key: FDOOGKLEMHCWCJ-UHFFFAOYSA-N
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Description

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a specialized chemical building block of significant value in medicinal chemistry and drug discovery . Its molecular structure incorporates two key functional groups: a chloroacetyl moiety and a tert-butyl carbamate (Boc) protected amine, which are instrumental in sophisticated multi-step organic syntheses . The chloroacetyl group serves as a versatile handle for further functionalization, readily undergoing nucleophilic substitution reactions with a variety of nitrogen, oxygen, and sulfur nucleophiles. This allows researchers to create amide or ester linkages, extending the molecular structure to develop novel compound libraries . Concurrently, the acid-labile Boc protecting group safeguards the cyclopropylamine functionality, which can be selectively deprotected under mild acidic conditions to reveal a free primary amine for subsequent coupling reactions . This combination of reactive and protected features makes this compound a critical intermediate for constructing potential protease inhibitors, kinase inhibitors, and other biologically active molecules, particularly those targeting heterocyclic scaffolds like pyrrolidines and piperidines . It is strictly for use in research settings as a synthetic precursor. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25ClN2O3/c1-15(2,3)21-14(20)18(12-4-5-12)10-11-6-7-17(9-11)13(19)8-16/h11-12H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDOOGKLEMHCWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC1CCN(C1)C(=O)CCl)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester is a synthetic organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological applications. This compound includes a pyrrolidine ring, a chloroacetyl group, and a tert-butyl carbamate moiety, which contribute to its reactivity and biological interactions.

Chemical Structure and Properties

The compound's structure can be represented as follows:

PropertyValue
IUPAC Name tert-butyl N-[1-(2-chloroacetyl)pyrrolidin-3-yl]-N-cyclopropylcarbamate
CAS Number 1353953-37-3
Molecular Formula C17H23ClN2O3
Molecular Weight 344.83 g/mol

The biological activity of this compound is primarily attributed to the chloroacetyl group, which can form covalent bonds with nucleophilic residues in proteins. This interaction may lead to enzyme inhibition or receptor modulation, altering the activity of target proteins and resulting in various biological effects. The presence of the pyrrolidine ring enhances binding affinity and specificity towards certain biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. The chloroacetyl group is known to enhance the reactivity of compounds towards microbial enzymes, potentially inhibiting their growth.

Enzyme Inhibition

Research has suggested that the compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, derivatives of similar compounds have shown inhibition against cysteine proteases, which are crucial in various biological processes including apoptosis and immune response regulation.

Case Studies

  • Antibacterial Activity : A study on related carbamate derivatives demonstrated effective inhibition against Gram-positive bacteria, suggesting that this compound may possess similar properties.
  • Cytotoxicity : In vitro assays have shown that compounds with the chloroacetyl moiety can induce cytotoxic effects in cancer cell lines, indicating potential applications in oncology.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityEnzyme InhibitionCytotoxicity
[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-tert-butyl esterModerateYesYes
[1-(2-Chloro-acetyl)-pyrrolidine]HighYesModerate
[Cyclopropyl carbamate derivative]LowNoHigh

Comparison with Similar Compounds

Substituent Variations: Cyclopropylmethyl vs. Isopropyl

The compound [(S)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid tert-butyl ester (CAS: 1353998-29-4) replaces the cyclopropylmethyl group with an isopropyl substituent . Key differences include:

Property Target Compound Isopropyl Analog
Substituent Cyclopropylmethyl Isopropyl
Molecular Weight 302.80 g/mol Not reported (similar tert-butyl ester)
Stereochemistry Not specified (S)-configuration
Commercial Status Discontinued Active (Parchem Chemicals)

The (S)-stereochemistry may also influence enantioselective interactions .

Ester Group Modifications: tert-Butyl vs. Benzyl

The [(R)-1-(2-Chloro-acetyl)-pyrrolidin-3-yl]-cyclopropyl-carbamic acid benzyl ester (CAS: 205448-32-4) substitutes the tert-butyl ester with a benzyl group .

Property Target Compound Benzyl Ester Analog
Ester Group tert-Butyl Benzyl
Molecular Weight 302.80 g/mol Not reported (benzyl adds ~90 g/mol)
Stability High (tert-butyl resists hydrolysis) Moderate (benzyl esters are labile)
Stereochemistry Not specified (R)-configuration

The benzyl ester may enhance solubility in polar solvents but reduces stability under acidic or basic conditions. The (R)-configuration could lead to divergent pharmacological activity compared to racemic or (S)-forms .

Functional Group Analog: Hydroxypropyl Piperidine Derivative

tert-Butyl 3-(3-hydroxypropyl)piperidine-1-carboxylate (CymitQuimica Ref: 10-F244768) shares the tert-butyl carbamate group but replaces the pyrrolidine-chloroacetyl system with a hydroxypropyl-piperidine structure .

Property Target Compound Hydroxypropyl Piperidine Analog
Core Structure Pyrrolidine with chloroacetyl Piperidine with hydroxypropyl
Functional Groups Chloroacetyl, cyclopropylmethyl Hydroxypropyl
Reactivity Electrophilic (chloroacetyl) Nucleophilic (hydroxyl)

Research Implications

  • Stereochemistry : The (S)- and (R)-configured analogs () highlight the importance of chirality in drug design, as enantiomers often exhibit distinct biological activities .
  • Ester Stability : The tert-butyl group in the target compound offers superior stability for prolonged synthetic steps, whereas benzyl esters may require milder reaction conditions .
  • Commercial Viability : Discontinuation of the target compound () suggests challenges in synthesis or scalability, prompting reliance on analogs like the isopropyl or benzyl derivatives .

Preparation Methods

Chloroacetylation of Pyrrolidine Intermediate

The reaction between pyrrolidine derivatives and chloroacetyl chloride is highly exothermic. Optimal conditions from analogous syntheses include:

  • Temperature : 25–50°C to balance reaction rate and byproduct formation.

  • Solvent : Tetrahydrofuran (THF) or ethyl acetate, which solubilize both polar and non-polar reactants.

  • Stoichiometry : A 1:1 molar ratio of pyrrolidine to chloroacetyl chloride, with excess acid-binding agents (e.g., potassium carbonate) to neutralize HCl byproducts.

Microchannel reactors enable precise temperature control, achieving reaction times of 2–6 minutes compared to hours in batch processes. This method improves yield from ~70% to >90% by minimizing decomposition pathways.

Boc Protection of the Cyclopropane Amine

The tert-butyl carbamate group is introduced using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Key parameters include:

  • Base : Triethylamine or DMAP in anhydrous dichloromethane.

  • Reaction Time : 12–24 hours at 0–25°C.

  • Workup : Sequential washes with sodium bicarbonate and brine to remove excess reagents.

Purification and Crystallization Techniques

Post-reaction purification is critical due to the compound’s sensitivity to heat and moisture. Patent CN110563627B outlines a multi-step protocol:

  • Liquid-Liquid Extraction : Ethyl acetate is used to separate organic products from aqueous byproducts.

  • Drying : Anhydrous sodium sulfate removes residual water (40–60% w/w relative to starting material).

  • **

Q & A

What are the critical parameters for optimizing the synthesis of [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step route:

Cyclopropane Introduction: Cyclopropylamine is reacted with a pyrrolidine derivative under controlled pH (7–8) to avoid ring-opening side reactions .

Chloroacetylation: The pyrrolidine nitrogen is acetylated using 2-chloroacetyl chloride in dichloromethane at 0–5°C to minimize hydrolysis .

tert-Butyl Protection: A Boc (tert-butoxycarbonyl) group is introduced via carbamate formation, requiring anhydrous conditions and a base like triethylamine .
Key Parameters:

  • Temperature control (±2°C) during chloroacetylation to prevent decomposition.
  • Solvent selection (e.g., THF for improved solubility of intermediates).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

How can researchers confirm the structural integrity and stereochemical purity of this compound?

Level: Basic
Methodological Answer:

  • 1H/13C NMR: Assign peaks for diagnostic signals:
    • Cyclopropane protons (δ 0.5–1.5 ppm, multiplet).
    • Chloroacetyl carbonyl (δ 170–175 ppm in 13C NMR).
    • tert-Butyl group (δ 1.4 ppm, singlet in 1H NMR) .
  • IR Spectroscopy: Validate functional groups (C=O stretch at ~1650 cm⁻¹ for carbamate, C-Cl at ~750 cm⁻¹) .
  • Chiral HPLC: Use a Chiralpak® AD-H column (hexane/isopropanol) to resolve enantiomers and confirm stereochemical purity (>99% ee) .

What reaction mechanisms dominate in the chloroacetyl moiety, and how can they be experimentally validated?

Level: Advanced
Methodological Answer:
The chloroacetyl group undergoes nucleophilic substitution (SN2) due to its electrophilic α-carbon. Key reactions:

  • Amine Alkylation: React with primary amines (e.g., benzylamine) in DMF at 50°C, monitoring progress via TLC .
  • Hydrolysis: Study pH-dependent stability (e.g., in PBS buffer at pH 7.4 vs. 9.0) using HPLC to quantify degradation products .
    Validation:
  • Isotopic labeling (e.g., D₂O solvent) to track proton exchange in hydrolysis.
  • Kinetic studies with variable-temperature NMR to determine activation energy for substitution .

How does stereochemistry at the pyrrolidine ring influence biological activity?

Level: Advanced
Methodological Answer:
Enantiomers may exhibit divergent binding affinities to biological targets (e.g., enzymes or receptors).

  • Case Study: The (R)-enantiomer of a related piperidine analog showed 10-fold higher inhibition of trypsin-like proteases than the (S)-form .
    Experimental Approach:

Synthesize both enantiomers via chiral auxiliaries or asymmetric catalysis .

Test in enzyme inhibition assays (e.g., fluorescence-based protease assays).

Perform molecular docking to correlate stereochemistry with binding pocket interactions .

How stable is this compound under physiological conditions, and what degradation pathways are observed?

Level: Advanced
Methodological Answer:

  • Stability Studies: Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor via LC-MS for:
    • Carbamate Hydrolysis: Loss of tert-butyl group (m/z 302.80 → 202.6).
    • Chloroacetyl Hydrolysis: Formation of glycolic acid derivatives .
  • Degradation Kinetics: Half-life (t₁/₂) in plasma: ~4 hours, indicating moderate metabolic stability .

What methodologies are recommended for assessing its interaction with biological targets?

Level: Advanced
Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip to measure binding kinetics (KD, kon/koff) .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .
  • Cellular Uptake Studies: Radiolabel the compound with ³H or ¹⁴C and measure intracellular accumulation in HEK293 cells .

How can researchers resolve contradictions in reported purity data (e.g., 95% vs. 98%)?

Level: Advanced
Methodological Answer:
Discrepancies may arise from:

  • Analytical Method Variability: Compare HPLC (C18 column) vs. GC-MS results for volatile impurities .
  • Residual Solvents: Use Karl Fischer titration to quantify water content (<0.5%) and headspace GC for residual THF .
  • Crystallinity Differences: Perform X-ray diffraction (XRD) to assess amorphous vs. crystalline forms, which affect purity measurements .

What computational tools are suitable for modeling its pharmacokinetic properties?

Level: Advanced
Methodological Answer:

  • ADMET Prediction: Use SwissADME to estimate LogP (~2.1), blood-brain barrier permeability, and CYP450 inhibition .
  • Molecular Dynamics (MD): Simulate membrane permeation using GROMACS with a lipid bilayer model .
  • Density Functional Theory (DFT): Calculate electrostatic potential maps (Gaussian 16) to predict reactive sites for metabolic oxidation .

How can the tert-butyl carbamate group be selectively modified without degrading the pyrrolidine ring?

Level: Advanced
Methodological Answer:

  • Acidolytic Deprotection: Use TFA (10% in DCM) at 0°C for 30 minutes to remove the Boc group while preserving the pyrrolidine and cyclopropane .
  • Enzymatic Hydrolysis: Screen lipases (e.g., Candida antarctica) in phosphate buffer (pH 7.0) for milder deprotection .
    Caution: Avoid prolonged exposure to strong acids/bases to prevent cyclopropane ring-opening .

What strategies are effective for establishing structure-activity relationships (SAR) with analogs?

Level: Advanced
Methodological Answer:

  • Analog Design: Synthesize derivatives with variations in:
    • Chloroacetyl → bromoacetyl (enhanced leaving group ability).
    • Cyclopropane → vinyl or ethyl substituents (rigidity vs. flexibility) .
  • SAR Workflow:
    • In Silico Screening: Dock analogs into target pockets (AutoDock Vina).
    • In Vitro Testing: Measure IC50 values in enzyme assays.
    • Multivariate Analysis: Use PCA (Principal Component Analysis) to correlate structural features with activity .

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